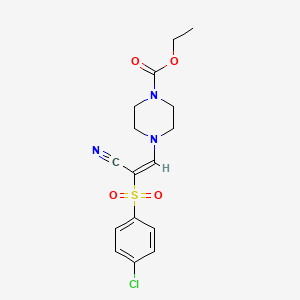

(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate

Descripción general

Descripción

(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with an ethyl ester, a cyanovinyl group, and a 4-chlorophenylsulfonyl moiety, making it a molecule of interest for its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Cyanovinyl Group: The cyanovinyl group can be introduced via a Knoevenagel condensation reaction between a cyanoacetate and an aldehyde or ketone.

Sulfonylation: The 4-chlorophenylsulfonyl group is typically introduced through the reaction of the piperazine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the cyanovinyl group.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the piperazine ring or the cyanovinyl group.

Reduction: Amino derivatives from the reduction of the nitrile group.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown its potential to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory responses. This compound may reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Breast Cancer Research :

- A study demonstrated that this compound significantly reduced tumor growth in breast cancer xenograft models. It was observed to downregulate anti-apoptotic proteins, enhancing the efficacy of standard chemotherapy regimens.

- Inflammatory Disease Trials :

-

Antimicrobial Studies :

- Laboratory tests showed that the compound exhibited inhibitory effects against several bacterial strains, suggesting its utility in developing new antibiotics.

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibitory effects against bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |

Mechanism Insights

Mecanismo De Acción

The mechanism of action of (E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the cyanovinyl and sulfonyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

Piperazine derivatives: Compounds like piperazine-1-carboxylate and its various substituted forms.

Sulfonyl compounds: Molecules containing sulfonyl groups, such as sulfonamides.

Cyanovinyl compounds: Compounds with cyanovinyl groups, often used in organic synthesis.

Uniqueness

(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Actividad Biológica

(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer research. This article explores the biological activity of this compound, summarizing key findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C16H18ClN3O4S

- Molecular Weight : 385.85 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The compound features a piperazine core substituted with a sulfonyl group and a cyanovinyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific viral enzymes and pathways. The cyanovinyl group is known to facilitate π–π stacking interactions with target proteins, enhancing binding affinity and specificity.

Antiviral Activity

Recent studies have demonstrated the compound's efficacy against various viral strains:

- HIV-1 Inhibition : The compound exhibited potent activity against wild-type HIV-1 with an EC50 of 5.6 nM and showed effectiveness against mutant strains such as E138K (EC50 = 34.2 nM) .

| Viral Strain | EC50 (nM) | Selectivity Index |

|---|---|---|

| Wild-type HIV-1 | 5.6 | >50,000 |

| E138K | 34.2 | - |

| K103N | 0.43 | - |

Anticancer Activity

In addition to antiviral effects, this compound has shown promise in cancer research:

- Cell Line Studies : In vitro studies indicated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Study on HIV Resistance : A study involving patients with HIV resistance mutations demonstrated that this compound maintained efficacy against resistant strains, suggesting its potential as a therapeutic option for treatment-experienced patients .

- Combination Therapy : Research has indicated that when used in combination with existing antiretroviral therapies, this compound can enhance overall efficacy and reduce viral load significantly more than monotherapy .

Toxicity and Safety Profile

Toxicological assessments have shown that the compound exhibits low toxicity in animal models, with no observed mortality at therapeutic doses. However, further studies are required to fully elucidate its safety profile in humans .

Propiedades

IUPAC Name |

ethyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4S/c1-2-24-16(21)20-9-7-19(8-10-20)12-15(11-18)25(22,23)14-5-3-13(17)4-6-14/h3-6,12H,2,7-10H2,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZYEJZLWKMNCJ-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.